Indium(III) perchlorate octahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Indium(III) compounds, including perchlorate derivatives, has been explored through various methods, including hydrothermal synthesis and reactions involving indium(III) chloride. For instance, the formation of indium(III) perchlorate complexes can be identified through changes in indium coordination in hydrothermal solutions, demonstrating the adaptability of indium(III) in forming complex structures under varying conditions (Seward, Henderson, & Charnock, 2000).

Molecular Structure Analysis

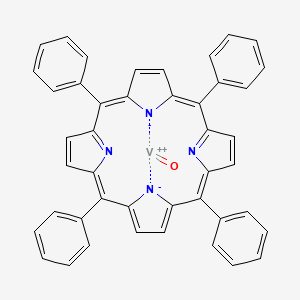

Molecular structure analyses of indium(III) compounds reveal octahedral coordination with water molecules and the potential for perchlorate ion pairing. Studies using techniques like EXAFS and LAXS have detailed the structural configuration of indium(III) in aqueous solutions, highlighting the stability and coordination of indium(III) ions in perchlorate and other media (Lindqvist-Reis et al., 1998).

Chemical Reactions and Properties

Indium(III) perchlorate participates in various chemical reactions, demonstrating its versatility as a compound. Its reactivity includes forming complexes and interacting with different ligands, showcasing its chemical properties in synthesis and catalysis applications. The reactivity with organic ligands and the formation of complex structures are critical aspects of its chemical behavior (Su et al., 2007).

Physical Properties Analysis

The physical properties of indium(III) perchlorate octahydrate and related complexes, such as solvated species, have been studied extensively. The understanding of its solvation, crystal structure, and interaction with solvents like dimethyl sulfoxide provides insights into its physical characteristics and stability under various conditions (Harrowfield, Skelton, & White, 1990).

Wissenschaftliche Forschungsanwendungen

Complex Formation and Solvation Properties :

- Indium(III) perchlorate forms complexes in hydrothermal solutions, exhibiting properties like constant In 3+ –oxygen distance and formation of In 3+ -perchlorate ion pair in certain solutions (Seward, Henderson, & Charnock, 2000).

- The structure of indium(III) in aqueous perchlorate solutions has been determined using X-ray scattering and EXAFS techniques, revealing details about hydration and coordination with perchlorate ions (Lindqvist-Reis et al., 1998).

Extraction and Stability Studies :

- Research on the stability of indium(III) complexes in sodium perchlorate solutions has provided insights into the formation and stability of various indium(III) complexes, which is crucial for extraction and purification processes (Hasegawa, 1970).

Spectroscopic Analysis and Extraction Mechanisms :

- Spectroscopic studies have been conducted to understand the extraction of indium from perchlorate media, providing insights into the extraction mechanisms and the nature of extracted species (Goetz-Grandmont, Taheri, & Brunette, 1992).

Electrochemical Properties :

- Investigations into the electrochemical behavior of indium(III) ions in the presence of perchlorate ions have contributed to a better understanding of the electrode processes of indium (Zelić, Mlakar, & Branica, 1994).

Environmental and Safety Aspects :

- Studies on the adsorption of indium(III) onto materials like carbon nanotubes have implications for environmental safety and recovery of indium from waste streams (Alguacil, López, Rodríguez, Martínez-Ramírez, & García-Díaz, 2016).

Safety And Hazards

Eigenschaften

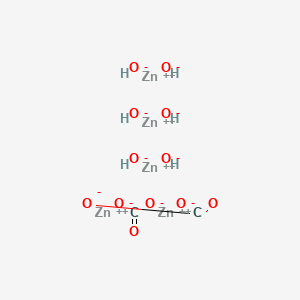

IUPAC Name |

indium(3+);triperchlorate;octahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.In.8H2O/c3*2-1(3,4)5;;;;;;;;;/h3*(H,2,3,4,5);;8*1H2/q;;;+3;;;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGOEFBXGBSXJW-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

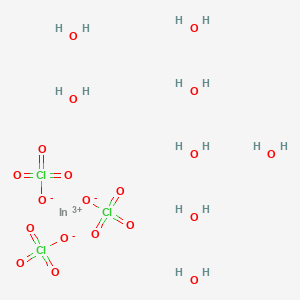

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[In+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H16InO20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium(III) perchlorate octahydrate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.